N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Dual Inhibition of CLK1 and DYRK1A Kinases
N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine and its analogues have been explored for their potential as dual inhibitors of CLK1 and DYRK1A kinases. These compounds were designed and synthesized to target protein kinases involved in various diseases. The inhibitory effects of these compounds indicate their potential for the development of pharmacological inhibitors targeting these kinases (Loidreau et al., 2013).
Antihyperlipidemic Activity
A series of compounds related to this compound have demonstrated antihyperlipidemic activity. These compounds have shown promise in lowering serum cholesterol and triglycerides in animal models, indicating their potential as treatments for hyperlipidemia (Gadad et al., 1996).
Anti-inflammatory and Analgesic Activities
Derivatives of this compound have been synthesized and evaluated for their analgesic, anti-inflammatory, and antibacterial activities. The findings suggest that these compounds possess significant biological activities, potentially making them useful in treating pain, inflammation, and bacterial infections (Alagarsamy et al., 2006).
Antitubercular Activity
This compound analogues have shown high activity against non-replicative Mycobacterium tuberculosis. These compounds exhibit promising antitubercular effects, potentially contributing to the development of new treatments for tuberculosis (Samala et al., 2016).
Anticancer and Antitumor Activities
These compounds have also been investigated for their anticancer and antitumor activities, showing potential in inhibiting the growth of various cancer cell lines. The structural modification of these molecules could lead to the development of novel anticancer agents (Han et al., 2019).
Wirkmechanismus
Target of Action
The primary target of N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is the Retinoic-acid-receptor-related orphan nuclear hormone receptor gamma t (RORγt) . RORγt is a critical transcriptional factor of Th17 cells .
Mode of Action
This compound: interacts with RORγt, inhibiting its activity . This results in the repression of the development of Th17 cells .
Biochemical Pathways
The inhibition of RORγt by This compound affects the PI3K/AKTs/mTOR signaling pathway . This pathway is often aberrantly activated in autoimmune diseases . The compound’s action on this pathway leads to a decrease in the production of IL-17A, a pro-inflammatory cytokine .
Pharmacokinetics
The ADME properties of This compound It is known that the compound is stable at room temperature .
Result of Action
The inhibition of RORγt by This compound leads to a decrease in the development of Th17 cells . This results in the amelioration of autoimmune disease manifestations, as observed in a pristane-induced lupus nephritis mice model .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
Safety and Hazards
Zukünftige Richtungen
Thienopyrimidine derivatives, including “N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine”, are of interest in medicinal chemistry due to their potential therapeutic applications . Future research may focus on exploring these applications further, as well as developing more efficient synthesis methods for these compounds .
Biochemische Analyse
Biochemical Properties
N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine has been found to interact with certain enzymes and proteins. For instance, it has been reported to inhibit the activity of AKT1, a kinase involved in cell signaling . This interaction suggests that the compound may play a role in modulating biochemical reactions within cells .
Cellular Effects
The compound has been shown to influence cell function, particularly in the context of cancer cells. It has been found to inhibit cell proliferation and induce apoptosis in acute myeloid leukemia cells . This suggests that this compound may have potential therapeutic applications in the treatment of certain types of cancer .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with biomolecules. As mentioned earlier, it inhibits the activity of AKT1 . This inhibition likely occurs through direct binding interactions with the enzyme, leading to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects on cell proliferation and apoptosis are observable within a certain timeframe following administration .
Metabolic Pathways
Given its interaction with AKT1, it may be involved in pathways related to cell signaling .
Eigenschaften
IUPAC Name |
N,N-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-15(2)11-10-8-5-3-4-6-9(8)16-12(10)14-7-13-11/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTYZDOKFYNPJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C3=C(CCCC3)SC2=NC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.